molecular formula C26H23NO5 B2846953 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid CAS No. 2137734-29-1

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Cat. No.: B2846953
CAS No.: 2137734-29-1
M. Wt: 429.472
InChI Key: PQBVBJALIFPZNH-UHFFFAOYSA-N
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Description

This compound is an Fmoc (fluorenylmethyloxycarbonyl)-protected tetrahydroisoquinoline derivative featuring a methoxy group at position 8 and a carboxylic acid moiety at position 5. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)20-12-13-27(14-22(20)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBVBJALIFPZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN(CCC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler compounds with fewer functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals due to its structural features that allow for interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. The specific compound under discussion has been synthesized and evaluated for its efficacy against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound and its derivatives, demonstrating significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Neuroprotective Effects

Research has shown that tetrahydroisoquinoline derivatives possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.

Case Study:
In a study focusing on Alzheimer’s disease models, compounds similar to 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid were found to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation . This suggests potential applications in cognitive enhancement and neuroprotection.

Synthesis and Research Applications

The synthesis of this compound involves several steps that utilize various reagents and conditions, making it a subject of interest for synthetic organic chemists.

Synthetic Pathways

The following table summarizes key synthetic routes for producing this compound:

StepReagent/ConditionOutcome
1Fluorenylmethanol + Carbonyl sourceFormation of fluorenylmethoxycarbonyl derivative
2Tetrahydroisoquinoline precursorCoupling reaction
3Acidic conditionsFinal product formation

Biochemical Studies

Beyond medicinal applications, this compound is also used in biochemical assays to study enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic processes.

Case Study:
Inhibition studies revealed that this compound effectively inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is crucial in pyrimidine metabolism. This inhibition can potentially lead to increased concentrations of certain chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group for amino acids, facilitating peptide synthesis. The methoxy and isoquinoline carboxylic acid moieties can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

The substitution pattern on the tetrahydroisoquinoline core critically influences physicochemical and biological properties. Key analogs include:

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid
  • Structural Difference : Methoxy group at position 5 vs. 8 in the target compound.
  • Impact: Solubility: The 5-methoxy derivative may exhibit reduced solubility compared to the 8-methoxy analog due to steric hindrance near the carboxylic acid group, affecting hydrogen bonding .
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid
  • Structural Difference : Carboxylic acid at position 6 instead of 5.
  • Impact: Acidity: The proximity of the carboxylic acid to the Fmoc group (position 6 vs. 5) may alter pKa values, influencing ionization state under physiological conditions . Biological Activity: Position-dependent steric and electronic effects could affect binding affinity to targets like monoamine oxidases or opioid receptors .

Halogenated Analogs

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
  • Structural Difference : Fluorine substituent at position 5 vs. methoxy at position 7.
  • Lipophilicity: Fluorine increases lipophilicity (logP), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Heterocyclic Variations

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid
  • Structural Difference: Thiophene ring replaces tetrahydroisoquinoline.
  • Synthetic Utility: Thiophene derivatives are often used in materials science, diverging from the neurological focus of tetrahydroisoquinolines .

Comparative Data Table

Compound Name Substituent Positions Key Properties Biological Relevance
Target Compound: 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 8-OCH₃, 5-COOH Moderate solubility (due to polar groups), potential CNS activity Neurotransmitter analog, possible Parkinson’s disease applications
5-Methoxy Analog 5-OCH₃, 8-COOH Lower solubility (steric hindrance), altered electronic profile Modified target engagement, pharmacokinetic variability
6-Carboxylic Acid Analog 6-COOH Higher acidity (pKa ~4.15), steric effects near Fmoc group Altered enzyme inhibition profiles (e.g., proteases)
5-Fluoro Analog 5-F, 3-COOH Enhanced metabolic stability, increased lipophilicity (logP +0.5) Improved BBB penetration, potential for neuroprotective agents
Thiophene Derivative Thiophene core High π-stacking capability, sulfur-mediated reactivity Materials science applications, less relevance to neurology

Biological Activity

The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a derivative of tetrahydroisoquinoline, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂₀H₂₁NO₄
  • Molecular Weight : 339.39 g/mol
  • CAS Number : 68858-20-8

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Fluorenylmethoxycarbonyl (Fmoc) Protection : This step is crucial for protecting the amine group during subsequent reactions.
  • Tetrahydroisoquinoline Formation : This involves cyclization reactions that yield the tetrahydroisoquinoline core.
  • Carboxylic Acid Functionalization : The introduction of the carboxylic acid group is essential for enhancing biological activity.

Biological Activity

Research indicates that compounds structurally related to This compound exhibit diverse biological activities:

Antitumor Activity

Several studies have demonstrated that tetrahydroisoquinoline derivatives possess antitumor properties. For instance:

  • A study on similar compounds indicated inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Compounds with a fluorenylmethoxycarbonyl moiety have been linked to neuroprotective effects. Research suggests that these compounds can mitigate oxidative stress and neuroinflammation .

Antimicrobial Properties

The structural features of this compound may offer antimicrobial activity against various pathogens. Preliminary investigations have shown efficacy against certain bacterial strains .

The biological activities of this compound are believed to arise from several mechanisms:

  • Inhibition of Enzymatic Pathways : The carboxylic acid group may interact with specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular responses and gene expression.

Case Studies and Research Findings

  • Antitumor Study : A recent study evaluated the effects of a similar tetrahydroisoquinoline derivative on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups .
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound led to reduced neuronal damage following induced ischemia .
  • Antimicrobial Testing : A series of tests revealed that the compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
TetrahydroisoquinolineIsoquinoline coreAntitumor properties
5-FluoroisoquinolineFluorine substituentAntimicrobial activity
FluorenylmethanolFluorene scaffoldNeuroprotective effects

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how does the Fmoc protecting group influence reaction efficiency?

The compound is synthesized via amine protection using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine or sodium bicarbonate) . The Fmoc group stabilizes the amine during subsequent reactions and is cleaved under mild basic conditions (e.g., piperidine), minimizing side reactions. Yield optimization often depends on solvent choice (e.g., dichloromethane or DMF) and reaction temperature .

Q. How does the methoxy substituent at position 8 affect the compound’s stability and reactivity?

The 8-methoxy group enhances steric hindrance, reducing undesired side reactions during peptide coupling. However, it may also lower solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for synthetic steps . Stability studies indicate no decomposition under inert storage conditions, but exposure to strong acids/bases should be avoided .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and methoxy substituent (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z calculated for C25H21NO4+C_{25}H_{21}NO_4^+: 399.4) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar Fmoc-protected compounds be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from structural variations (e.g., fluorine substitution in isoindole derivatives) or assay conditions . Mitigation strategies include:

  • Comparative SAR Studies : Systematically modifying substituents (e.g., replacing methoxy with fluoro groups) to isolate activity drivers .
  • Dose-Response Validation : Testing across multiple concentrations to rule out false negatives/positives .

Q. What methodologies optimize the compound’s solubility for in vitro protein interaction studies?

Low aqueous solubility (common with Fmoc derivatives) can be addressed via:

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
  • Micelle Encapsulation : Employ nonionic surfactants (e.g., Tween-80) to enhance bioavailability .
  • pH Adjustment : Solubilize the carboxylic acid moiety at pH >7.0 .

Q. How can decomposition products from thermal or photolytic degradation be identified and mitigated?

  • TGA/DSC Analysis : Thermal decomposition above 200°C releases toxic fumes (e.g., CO2_2, NOx_x), necessitating inert atmospheres during high-temperature reactions .
  • LC-MS Profiling : Monitor for degradation markers like fluoren-9-ylmethanol (m/z 181.1) .
  • Light-Sensitive Storage : Use amber vials to prevent photolytic cleavage of the Fmoc group .

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